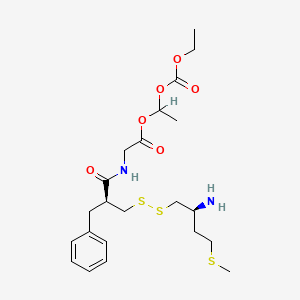
2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PL37 是一种合成的有机化合物,以其对肾素抑制酶(中性内肽酶)和氨肽酶 N 的双重抑制作用而闻名。这些酶负责降解脑啡肽,脑啡肽是内源性肽,在疼痛调节中起着至关重要的作用。 通过抑制这些酶,PL37 提高了脑啡肽的浓度,为疼痛控制提供了一种新的机制 .
准备方法
PL37 的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保获得所需产品,并具有高纯度和高收率 .
化学反应分析
PL37 经历各种化学反应,包括:
氧化: 该反应可以修饰化合物中含硫基团。
还原: 该反应可以断裂二硫键,改变化合物的结构和活性。
取代: 该反应可以引入不同的官能团,可能增强或降低其抑制活性。
这些反应中常用的试剂包括过氧化氢等氧化剂、二硫苏糖醇等还原剂以及各种有机溶剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
科学研究应用
作用机制
PL37 通过抑制降解脑啡肽的酶肾素抑制酶和氨肽酶 N 来发挥其作用。通过阻止这些肽的分解,PL37 提高了其在疼痛部位的浓度,增强了其镇痛作用。 这种机制为疼痛管理提供了一种靶向方法,可能减少对阿片类镇痛药的需求及其相关副作用 .
相似化合物的比较
PL37 由于其对肾素抑制酶和氨肽酶 N 的双重抑制作用而具有独特性。类似的化合物包括:
PL265: 另一种双脑啡肽酶抑制剂,重点关注外周作用。
PL800 和 PL804: PL37 的活性代谢物,也抑制脑啡肽降解酶
生物活性
The compound 2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid, 14-amino-3-methyl-5,8-dioxo-9-(phenylmethyl)-, ethyl ester, (9S,14S)- is a complex organic molecule with potential biological activity that has been investigated in various studies. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes multiple functional groups that contribute to its biological properties. Its molecular formula is C22H34N2O6S3, and it features:
- Dioxa and Thia Groups : These heteroatoms can influence the compound's reactivity and interaction with biological systems.
- Amino Acid Derivatives : The presence of amino groups suggests potential interactions with proteins and enzymes.
Anticancer Properties
Research indicates that compounds similar to 2,4-Dioxa-11,12,17-trithia-7-azaoctadecanoic acid exhibit anticancer activity. For instance, studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Study: Apoptotic Mechanisms
In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines while sparing normal cells. The mechanisms include:
- Increased reactive oxygen species (ROS) production.
- Activation of caspases leading to programmed cell death.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that its structural components may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antibiotics.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Induces apoptosis via ROS generation | Effective in vitro |
| Antimicrobial | Disrupts bacterial membranes | Moderate effectiveness |
| Enzyme Inhibition | Potential inhibition of specific enzymes | Needs further investigation |
In Vitro Studies
- Cancer Cell Lines : Studies conducted on various cancer cell lines have shown that the compound can decrease cell proliferation rates significantly.
- Microbial Assays : Tests against common pathogens revealed a notable reduction in growth rates when exposed to the compound at varying concentrations.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest potential efficacy in animal models for both anticancer and antimicrobial applications. Further research is necessary to establish safety profiles and therapeutic windows.
属性
CAS 编号 |
935481-06-4 |
|---|---|
分子式 |
C22H34N2O6S3 |
分子量 |
518.7 g/mol |
IUPAC 名称 |
1-ethoxycarbonyloxyethyl 2-[[(2S)-2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]acetate |
InChI |
InChI=1S/C22H34N2O6S3/c1-4-28-22(27)30-16(2)29-20(25)13-24-21(26)18(12-17-8-6-5-7-9-17)14-32-33-15-19(23)10-11-31-3/h5-9,16,18-19H,4,10-15,23H2,1-3H3,(H,24,26)/t16?,18-,19+/m1/s1 |
InChI 键 |
BJCNUZJDFWFVBY-VITQDTLGSA-N |
SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N |
手性 SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)CSSC[C@H](CCSC)N |
规范 SMILES |
CCOC(=O)OC(C)OC(=O)CNC(=O)C(CC1=CC=CC=C1)CSSCC(CCSC)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Debio-0827; PL-37; Debio0827; PL37; Debio 0827; PL 37 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















